methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an amino group and a methyl ester group. It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol .
Mechanism of Action
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of ammonium acetate, followed by methylation of the resulting intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Comparison with Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Comparison: Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its halogenated analogs, the amino derivative is more versatile in terms of chemical modifications and has shown greater potential in biological applications .
Properties
IUPAC Name |
methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOWEPWOSHLMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653973 | |
Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-18-2 | |
Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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